

The Early Discovery and Pharmacological Profile of BD-1047: A Technical Overview

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Compound of Interest

Compound Name: BD-1047

Cat. No.: B1210693

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Introduction

BD-1047, chemically identified as N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine, emerged from early research as a significant tool for probing the function of sigma (σ) receptors. This technical guide provides a detailed overview of the initial research and discovery of **BD-1047**, focusing on its synthesis, pharmacological characterization, and the experimental methodologies that defined its role as a selective σ receptor antagonist.

Chemical and Physical Properties

Property	Value
IUPAC Name	N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine
Molecular Formula	C ₁₃ H ₂₀ Cl ₂ N ₂
Molar Mass	275.22 g/mol
CAS Number	138356-20-4
Appearance	Dihydrobromide salt is a powder

Synthesis

While the seminal early papers on **BD-1047** focused on its pharmacological characterization, the synthesis of N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine would generally proceed through standard organic chemistry reactions. A plausible synthetic route would involve the N-alkylation of a suitable amine precursor. For instance, the reaction of N,N,N'-trimethylethane-1,2-diamine with 1-(2-bromoethyl)-3,4-dichlorobenzene under appropriate basic conditions would yield the final compound. However, a detailed, step-by-step protocol from the initial discovery literature is not readily available.

Pharmacological Data

The initial characterization of **BD-1047** established it as a potent and selective sigma receptor antagonist, with a notable preference for the σ_1 subtype. The following table summarizes the binding affinities from early radioligand binding assays.

Receptor Subtype	Ligand	Ki (nM)	Reference
Sigma-1 (σ_1)	--INVALID-LINK--- pentazocine	0.93	[1]
Sigma-2 (σ_2)	[3H]DTG	47	[1]
Dopamine D2	[3H]spiperone	>10,000	Matsumoto et al., 1995
Serotonin 5-HT2	[3H]ketanserin	>10,000	Matsumoto et al., 1995
Muscarinic	[3H]QNB	>10,000	Matsumoto et al., 1995
NMDA	[3H]MK-801	>10,000	Matsumoto et al., 1995
Opioid (μ)	[3H]DAMGO	>10,000	Matsumoto et al., 1995

Experimental Protocols

The foundational understanding of **BD-1047**'s pharmacology was built upon key in vitro and in vivo experiments.

Radioligand Binding Assays

These assays were critical in determining the binding affinity and selectivity of **BD-1047** for sigma receptors.

Objective: To determine the inhibition constant (K_i) of **BD-1047** for σ_1 and σ_2 receptors.

Methodology:

- **Membrane Preparation:** Guinea pig brain (for σ_1) or rat liver (for σ_2) tissues were homogenized in ice-cold Tris-HCl buffer (50 mM, pH 7.4). The homogenate was centrifuged, and the resulting pellet containing the cell membranes was washed and resuspended in fresh buffer. Protein concentration was determined using a standard protein assay.
- **Binding Assay:**
 - For σ_1 receptor binding, membrane homogenates were incubated with the selective σ_1 radioligand --INVALID-LINK---pentazocine at a concentration near its K_d .
 - For σ_2 receptor binding, membranes were incubated with the non-selective σ ligand [3H]1,3-di-o-tolylguanidine ([3H]DTG) in the presence of a high concentration of an unlabeled selective σ_1 ligand (e.g., (+)-pentazocine) to block binding to σ_1 sites.
 - Increasing concentrations of unlabeled **BD-1047** were added to displace the radioligand.
- **Incubation and Filtration:** The mixture was incubated at 37°C to reach equilibrium. The reaction was terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters were then washed with ice-cold buffer to remove unbound radioligand.
- **Quantification:** The amount of radioactivity trapped on the filters was measured using liquid scintillation counting.
- **Data Analysis:** The concentration of **BD-1047** that inhibits 50% of the specific binding of the radioligand (IC_{50}) was determined by non-linear regression analysis. The K_i was then

calculated using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

In Vivo Behavioral Assays (Rat Model)

These experiments were designed to assess the functional antagonist properties of **BD-1047**.

Objective: To determine if **BD-1047** could block the behavioral effects of a known sigma receptor agonist.

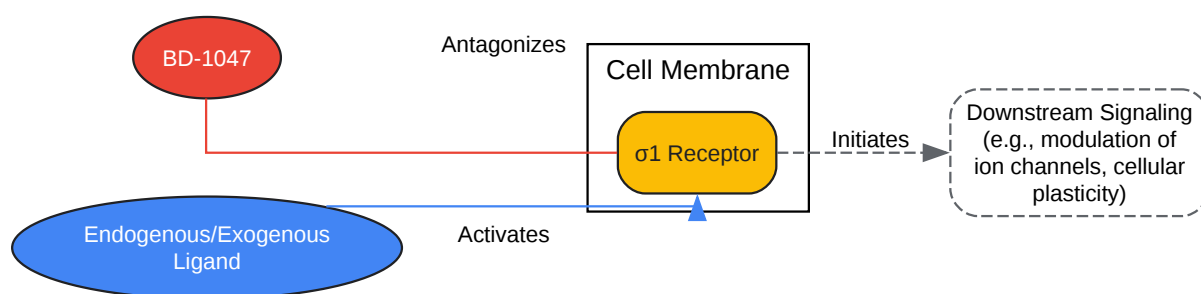
Methodology:

- Animal Model: Male Sprague-Dawley rats were used.
- Drug Administration:
 - The sigma receptor agonist di-o-tolylguanidine (DTG) was administered to induce specific behavioral responses, such as dystonia.
 - **BD-1047** was administered prior to the DTG challenge.
- Behavioral Observation: Animals were observed for characteristic behaviors induced by the sigma agonist. The intensity and duration of these behaviors were scored by trained observers who were blind to the treatment conditions.
- Data Analysis: The ability of different doses of **BD-1047** to reduce or block the effects of the sigma agonist was statistically analyzed to determine its antagonist potency.

Visualizations

Proposed Signaling Pathway of BD-1047

Based on early research, the primary mechanism of action of **BD-1047** is the direct blockade of the σ_1 receptor, preventing the binding of endogenous or exogenous ligands and subsequent downstream signaling.

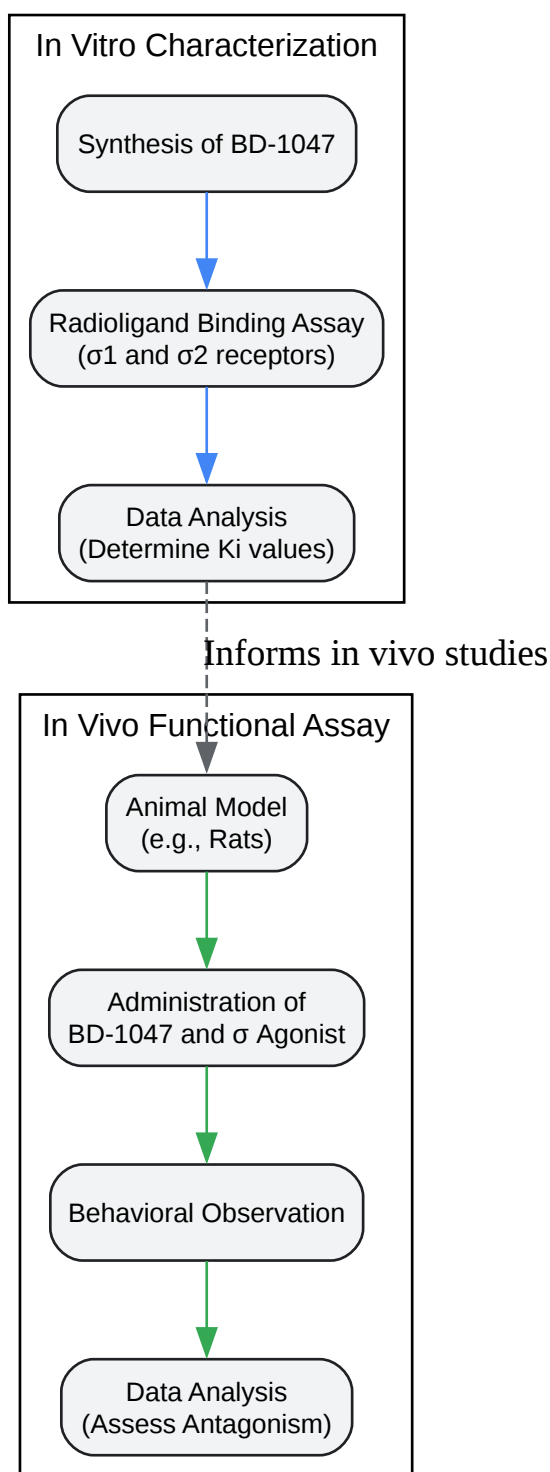


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Caption: Proposed mechanism of **BD-1047** as a σ_1 receptor antagonist.

Experimental Workflow for BD-1047 Characterization

The following diagram illustrates the typical workflow employed in the early research to characterize **BD-1047**.



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Caption: Experimental workflow for the initial characterization of **BD-1047**.

Conclusion

The early research on **BD-1047** firmly established its identity as a selective and potent σ_1 receptor antagonist.[2][3][4] The meticulous in vitro binding assays and in vivo behavioral studies provided a clear pharmacological profile, paving the way for its widespread use as a research tool to investigate the physiological and pathological roles of sigma receptors. This foundational work continues to be relevant for researchers in neuroscience and drug development exploring the therapeutic potential of targeting the sigma receptor system.

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